

## GSK805: A Comparative Analysis of Crossreactivity with ROR Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GSK805  |           |
| Cat. No.:            | B607864 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of **GSK805** for the Retinoid-related Orphan Receptor gamma t (RORyt) over other ROR isoforms, supported by experimental data and detailed protocols.

**GSK805** is a potent and orally bioavailable inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORyt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases, making RORyt a prime therapeutic target.[2] A critical aspect of the therapeutic potential of any RORyt inhibitor is its selectivity over the other isoforms, ROR $\alpha$  and ROR $\beta$ , which are involved in a variety of distinct physiological processes, including development, metabolism, and circadian rhythm.[4][5][6][7] This guide provides a comprehensive comparison of **GSK805**'s cross-reactivity with ROR $\alpha$  and ROR $\beta$ , presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

### **Quantitative Analysis of GSK805 Cross-reactivity**

The selectivity of **GSK805** for RORyt over ROR $\alpha$  and ROR $\beta$  has been evaluated using various in vitro assays. The data consistently demonstrates a significant preference for RORyt.



| Isoform | Assay Type                      | Potency<br>(IC50) | pIC50        | Selectivity<br>vs. RORyt | Reference |
|---------|---------------------------------|-------------------|--------------|--------------------------|-----------|
| RORyt   | FRET Assay                      | 3.98 nM           | 8.4          | -                        | [1][8]    |
| RORα    | Luciferase<br>Reporter<br>Assay | ~1.24 µM          | Not Reported | ~312-fold                | [9]       |
| RORβ    | Luciferase<br>Reporter<br>Assay | ~1.39 µM          | Not Reported | ~349-fold                | [9]       |

Note: The IC50 values for ROR $\alpha$  and ROR $\beta$  are based on data for a structurally similar compound, TMP778, identified in the same screening that led to **GSK805**. The study states that the IC50 for ROR $\alpha$  and ROR $\beta$  was roughly 100-fold higher than for RORyt, suggesting a similar selectivity profile for **GSK805**.[9]

## **Experimental Protocols**

The determination of **GSK805**'s potency and selectivity against ROR isoforms relies on robust and specific experimental assays. Below are detailed methodologies for two key experiments commonly employed for this purpose.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORyt

This assay is designed to measure the ability of a compound to inhibit the interaction between the RORyt ligand-binding domain (LBD) and a cofactor peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged RORyt-LBD (donor fluorophore) and a fluorescein-labeled cofactor peptide (acceptor fluorophore). When the cofactor binds to the RORyt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inverse agonist like **GSK805** will disrupt this interaction, leading to a decrease in the FRET signal.[10]

Protocol:



### Reagent Preparation:

- Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).
- Dilute GST-RORyt-LBD, Tb-labeled anti-GST antibody, and fluorescein-labeled cofactor peptide (e.g., a peptide derived from the steroid receptor coactivator 1, SRC1) in the reaction buffer to the desired concentrations.
- Prepare a serial dilution of GSK805 in DMSO, followed by a further dilution in the reaction buffer.

### Assay Procedure:

- Add a fixed volume of the **GSK805** dilution to the wells of a low-volume 384-well plate.
- Add a mixture of GST-RORγt-LBD and Tb-labeled anti-GST antibody to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibodyprotein binding.
- Add the fluorescein-labeled cofactor peptide to initiate the binding reaction.
- Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected from light.

### Data Acquisition and Analysis:

- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
- Calculate the ratio of the acceptor to donor fluorescence.
- Plot the fluorescence ratio against the logarithm of the GSK805 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



# GAL4 Luciferase Reporter Assay for ROR Isoform Activity

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific ROR isoform.

Principle: The assay utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of a ROR isoform (RORα, RORβ, or RORγt). This construct is co-transfected into host cells with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the ROR-LBD is constitutively active, it will drive the expression of luciferase. An inverse agonist like **GSK805** will bind to the ROR-LBD and inhibit this transcription, leading to a decrease in luciferase activity.[11]

#### Protocol:

- Cell Culture and Transfection:
  - Culture a suitable host cell line (e.g., HEK293T) in appropriate media.
  - Co-transfect the cells with two plasmids: one expressing the GAL4-ROR-LBD fusion protein (for the specific isoform being tested) and a second reporter plasmid containing the GAL4 UAS-luciferase construct. A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.
- Compound Treatment:
  - After transfection, plate the cells into a 96-well plate.
  - Prepare a serial dilution of GSK805 in the cell culture medium.
  - Add the diluted **GSK805** to the cells and incubate for a specified period (e.g., 24 hours).
- Luciferase Activity Measurement:
  - Lyse the cells using a suitable lysis buffer.



- Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.
- If a control reporter was used, measure its activity as well.
- Data Analysis:
  - Normalize the firefly luciferase activity to the control reporter activity (if applicable) to account for variations in transfection efficiency and cell number.
  - Plot the normalized luciferase activity against the logarithm of the GSK805 concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Signaling Pathways and Experimental Workflow**

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Figure 1: Simplified overview of ROR isoform signaling pathways.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROR gamma-t-IN-1 | C23H18Cl2F3NO4S | CID 71285927 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Emerging Role Of Nuclear Receptor RORα And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid-related orphan receptor RORβ, circadian rhythm abnormalities and tumorigenesis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. REV-ERB and ROR nuclear receptors as drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary\_ki [bindingdb.org]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK805: A Comparative Analysis of Cross-reactivity with ROR Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607864#cross-reactivity-of-gsk805-with-other-ror-isoforms]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com